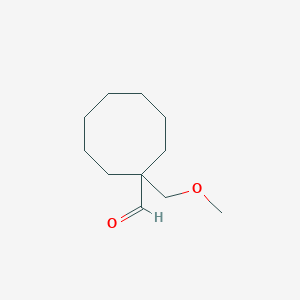
1-(Methoxymethyl)cyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₂₀O₂. It is characterized by a cyclooctane ring substituted with a methoxymethyl group and an aldehyde functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclooctane-1-carbaldehyde typically involves the following steps:
Cyclooctane Derivatization: The starting material, cyclooctane, undergoes functionalization to introduce the methoxymethyl group.
Aldehyde Formation:
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-(Methoxymethyl)cyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclooctane-1-carbaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Methoxymethyl Group: This group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(Methoxymethyl)cyclooctane-1-carbaldehyde can be compared with other cyclooctane derivatives:
Cyclooctanone: Lacks the methoxymethyl group and has a ketone functional group instead of an aldehyde.
Cyclooctanol: Contains a hydroxyl group instead of an aldehyde.
Cyclooctane-1-carboxylic acid: Features a carboxylic acid group instead of an aldehyde.
Cyclooctylmethanol: Has a methylene group (-CH₂-) instead of the aldehyde group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(methoxymethyl)cyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-13-10-11(9-12)7-5-3-2-4-6-8-11/h9H,2-8,10H2,1H3 |
InChI Key |
KLNNEGODTIVKIR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


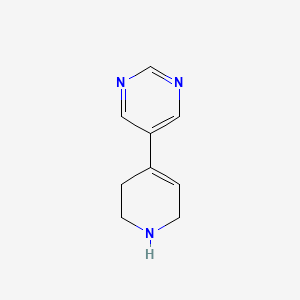

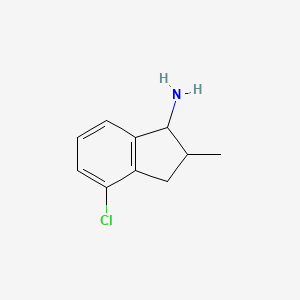
![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)

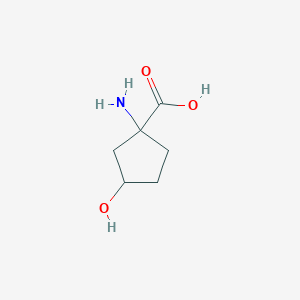
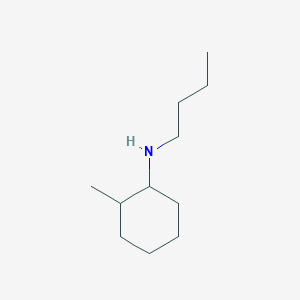
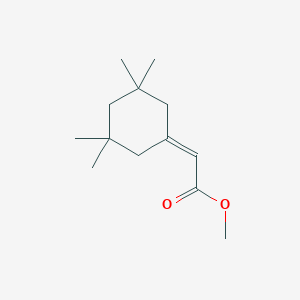

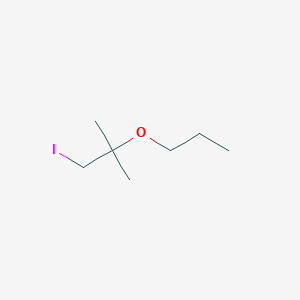

![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
![4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13272041.png)
![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)
